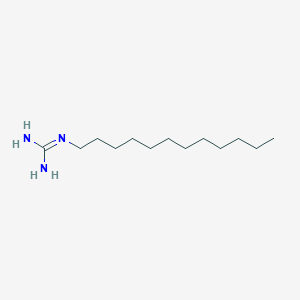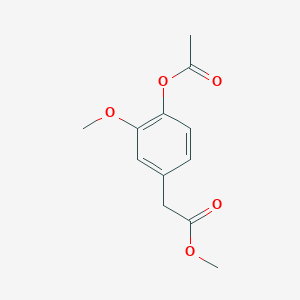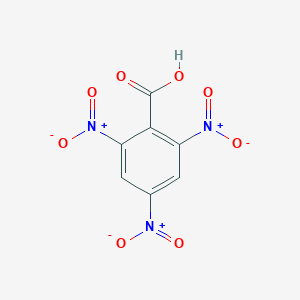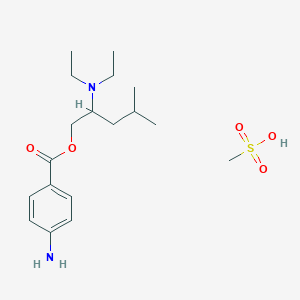![molecular formula C25H29NO8S3 B091027 N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide CAS No. 16695-22-0](/img/structure/B91027.png)
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
Overview
Description
“N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide” is a chemical compound with the molecular formula C25H29NO8S3 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (B4136, 5.83 g, 10.3 mmol), K 2 CO 3 (P1748, 8.00 g, 58.0 mmol), cyclohexylamine (C0494, 0.99 g, 10.0 mmol), and anhydrous CH 3 CN (50 mL) in a round-bottom flask . The mixture is heated to reflux under an N 2 atmosphere for 12 h, then cooled to room temperature and filtered .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CH3C6H4SO2N (CH2CH2OSO2C6H4CH3)2 . The molecular weight of the compound is 567.69 .Chemical Reactions Analysis
This compound is used in the preparation of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane, via reaction with N,N′-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point of 93.0 to 97.0 °C . It is soluble in methanol .Scientific Research Applications
Synthesis of Aza-Macrocycles
This compound is utilized in the synthesis of selectively protected aza-macrocycles . These macrocycles have potential applications in host-guest chemistry, where they can bind selectively to certain ions or molecules, which is useful in sensor technology and molecular recognition.
Preparation of Carbon-Bridged Metallacarboranes
Another application involves the preparation of carbon-bridged metallacarboranes . Metallacarboranes are clusters that contain metal atoms and have applications in materials science due to their thermal stability and electronic properties. They are also explored for use in medical imaging and cancer therapy.
Development of Tetrakis(Phosphonomethyl)-Substituted Cyclododecanes
The compound is used in the development of tetrakis(phosphonomethyl)-substituted cyclododecanes . These substances are interesting for their potential use in coordination chemistry and catalysis, as well as for their role as ligands in the formation of metal-organic frameworks (MOFs).
Synthesis of Piperazines
It serves as a reagent in the synthesis of piperazines . Piperazines are a class of organic compounds with various pharmaceutical applications, including as antihistamines, antipsychotics, and antidepressants.
Organic Synthesis Building Blocks
Due to its structural features, this compound is a valuable building block in organic synthesis . It can be used to introduce tosyl-protected amine functionalities into larger molecules, which is a common requirement in the synthesis of complex organic molecules.
Pharmaceutical Intermediates
The compound’s ability to act as an intermediate in pharmaceutical synthesis is notable . It can be used in the multi-step synthesis of various drugs, particularly those that require a protected amine group at a certain stage of their synthesis.
Material Science Research
In material science, the compound’s derivatives can be used to modify surface properties of materials, potentially leading to the development of new materials with specific characteristics like increased resistance to degradation or improved electrical conductivity .
Environmental Applications
Lastly, research into the environmental applications of derivatives of this compound is ongoing. They may be used to remove or recover heavy metals from waste streams, contributing to environmental cleanup efforts .
Safety and Hazards
The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment and wearing protective gloves . If it comes in contact with the skin, it should be washed with plenty of soap and water .
Mechanism of Action
Target of Action
It’s known that the compound is used in the preparation of various other compounds , suggesting that it may interact with multiple targets depending on the context of its use.
Mode of Action
It’s known to be used in the preparation of other compounds , indicating that it likely undergoes chemical reactions to interact with its targets.
Biochemical Pathways
Given its use in the synthesis of other compounds , it’s likely that it plays a role in various biochemical pathways, depending on the compounds it’s used to synthesize.
Result of Action
As it’s used in the synthesis of other compounds , its effects would likely depend on the properties of these resulting compounds.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZYMIEDBLSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295976 | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide | |
CAS RN |
16695-22-0 | |
| Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B90960.png)




![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)